[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H12Br2O2 |
|---|---|
Molecular Weight |
432.1 g/mol |
IUPAC Name |
(4-phenylphenyl) 2,5-dibromobenzoate |
InChI |
InChI=1S/C19H12Br2O2/c20-15-8-11-18(21)17(12-15)19(22)23-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H |
InChI Key |
FIXWTCRILVNUOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Br)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Br)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Biphenyl 4 Yl 2,5 Dibromobenzoate
Esterification Strategies for the Formation of the Benzoate (B1203000) Ester Linkage in [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate
The formation of the ester bond between 2,5-dibromobenzoic acid and [1,1'-biphenyl]-4-ol (4-phenylphenol) is a critical step in the synthesis of the target molecule. This transformation is typically an equilibrium-driven process where the removal of a byproduct, usually water, is essential to drive the reaction towards the product. google.com Various esterification methods can be employed, ranging from classic acid-catalyzed reactions to more advanced catalyzed procedures.
Achieving high purity and yield in the synthesis of this compound requires careful optimization of several reaction parameters. Key variables include temperature, reaction time, molar ratio of reactants, and the choice of solvent. For the esterification of a benzoic acid with an alcohol or phenol, a stoichiometric excess of one reactant is often used to shift the equilibrium. google.com The continuous removal of water, for instance through a Dean-Stark apparatus or by using a dehydrating agent, is a common strategy to maximize ester formation.
The selection of an appropriate solvent is also crucial. While some reactions can be performed under solvent-free conditions, others may benefit from a solvent that is inert to the reaction conditions and facilitates azeotropic removal of water. The temperature is typically elevated to increase the reaction rate, but it must be controlled to prevent side reactions or degradation of the reactants and product. High temperatures, often above 180°C, are particularly necessary for metal-based catalysts to achieve full activity. google.com
Table 1: General Parameters for Optimization of Benzoate Ester Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Reactant Ratio | Excess of alcohol/phenol or acid | To shift the reaction equilibrium towards the product. |
| Temperature | Elevated (e.g., >80°C - 180°C) | To increase reaction rate; catalyst dependent. google.comgoogle.com |
| Water Removal | Distillation, azeotropic removal | To drive the equilibrium towards ester formation. google.comgoogle.com |
| Catalyst Loading | Typically 0.01 to 1.0 wt% | To ensure efficient catalysis without unnecessary waste. google.com |
| Solvent | Inert, high-boiling point solvent or solvent-free | To facilitate reaction and/or azeotropic water removal. dergipark.org.tr |
The choice of catalyst is paramount in developing an efficient esterification process. A wide array of catalysts can be utilized for the synthesis of benzoate esters.
Protonic Acids: Traditional homogeneous catalysts such as sulfuric acid and p-toluenesulfonic acid are effective. google.comdergipark.org.tr However, their use can lead to challenges in separation, corrosion issues, and the generation of acidic waste. dergipark.org.trmdpi.com
Metal-Based Catalysts: A variety of metals and their compounds have been shown to catalyze esterification. Tin (II) compounds, such as tin (II) oxalate, are effective, particularly at high temperatures. google.com Organic titanates, like tetraisobutyl titanate, are also preferred due to their high stability, high boiling point, and the ability to be recycled. google.com Zirconium-based solid acid catalysts, particularly those supported on titanium, have demonstrated high activity in the esterification of various benzoic acids with methanol, offering the advantage of being recoverable and reusable. mdpi.com
Green Catalysts: In an effort to develop more environmentally friendly processes, newer catalytic systems have been investigated. Deep eutectic solvents (DES), for example, a mixture of p-toluene sulfonic acid and benzyl tri-ethyl ammonium chloride, have been used as a dual solvent-catalyst system for the esterification of benzoic acid, showing high catalytic activity. dergipark.org.tr Ion exchange resins like Amberlyst 15 also serve as effective heterogeneous catalysts. dergipark.org.tr
Table 2: Comparison of Catalytic Systems for Benzoic Acid Esterification
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Protonic Acids | Sulfuric acid, p-toluenesulfonic acid | Low cost, high activity | Corrosive, difficult to separate, waste generation. google.comdergipark.org.tr |
| Metal Catalysts | Tin(II) compounds, Organic titanates, Zirconium compounds | High stability, recyclable, high-temperature activity. google.comgoogle.commdpi.com | May require high temperatures, potential metal contamination. |
| Green Catalysts | Deep Eutectic Solvents (DES), Ion Exchange Resins | Environmentally friendly, reusable, simple separation. dergipark.org.tr | May have lower activity than traditional catalysts in some cases. |
Development of Novel Synthetic Routes to Access the [1,1'-Biphenyl]-4-yl Moiety for Integration
The [1,1'-biphenyl]-4-yl scaffold is a key structural component. While biphenyl (B1667301) itself can be functionalized through reactions like Friedel-Crafts acylation, more modern and versatile methods often involve the construction of the biaryl system from smaller precursors. rsc.orgnih.gov Cross-coupling reactions are the cornerstone of modern biaryl synthesis.
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds to create biphenyl structures. nih.gov This reaction typically involves the coupling of an aryl halide (e.g., a bromobenzene derivative) with an aryl boronic acid in the presence of a palladium catalyst and a base. For the synthesis of the [1,1'-biphenyl]-4-yl moiety, this could involve the coupling of phenylboronic acid with a 4-substituted halobenzene, such as 4-bromophenol, to directly form [1,1'-biphenyl]-4-ol.
Other notable cross-coupling reactions for biphenyl synthesis include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Kumada coupling (using Grignard reagents). nih.gov The Wurtz-Fittig reaction, an older method involving the reaction of two aryl halides with sodium metal, is also a viable, though less common, route. nih.gov These methods provide a modular approach, allowing for the synthesis of a wide variety of substituted biphenyls by changing the coupling partners.
Exploration of Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. samipubco.com This involves considerations at multiple stages of the synthesis.
For the esterification step, the use of heterogeneous solid acid catalysts or recyclable deep eutectic solvents represents a greener alternative to traditional homogeneous acid catalysts. dergipark.org.trmdpi.com These catalysts minimize waste and simplify product purification. Conducting the reaction in a greener solvent or under solvent-free conditions further enhances the sustainability of the process. dergipark.org.tr
In the synthesis of the biphenyl moiety, advancements in Suzuki-Miyaura coupling have led to the development of highly efficient catalysts that can be used at very low loadings (e.g., 0.05 mol%). researchgate.net Furthermore, performing these reactions in environmentally benign solvents like water, instead of traditional organic solvents, is a key aspect of green synthesis. For instance, the Suzuki-Miyaura cross-coupling of a bromobenzoic acid with an aryl boronic acid has been successfully achieved in water using a water-soluble fullerene-supported PdCl2 nanocatalyst, which could be recycled multiple times without a significant loss in activity. researchgate.net The use of bio-catalysis, employing enzymes to catalyze reactions under mild conditions, is another emerging green alternative. samipubco.com
Chemical Reactivity and Reaction Mechanisms of 1,1 Biphenyl 4 Yl 2,5 Dibromobenzoate
Investigations into Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) and Dibromobenzoate Moieties
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. rsc.orglibretexts.orgmasterorganicchemistry.com In the case of [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate, the two aromatic systems—the biphenyl group and the dibromobenzoate group—exhibit markedly different reactivities towards electrophiles.
The biphenyl moiety is generally more susceptible to electrophilic attack than the dibromobenzoate ring. The phenyl substituent on a benzene (B151609) ring acts as an activating group, donating electron density through resonance and inductive effects. pearson.compearson.com This activation directs incoming electrophiles to the ortho and para positions of the attached ring. pearson.comorganicchemistrytutor.com Consequently, electrophilic substitution on the biphenyl portion of the molecule is anticipated to occur primarily at the positions ortho and para to the ester linkage, with the para position often being favored. organicchemistrytutor.com
Conversely, the 2,5-dibromobenzoate ring is significantly deactivated towards electrophilic substitution. The two bromine atoms and the ester group are all electron-withdrawing, which reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. mnstate.edu Any electrophilic attack on this ring would be considerably slower than on the biphenyl system.
Nucleophilic Displacement Pathways Involving the Bromine Substituents of this compound
The dibrominated benzoate (B1203000) moiety is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is uncommon for unsubstituted benzene rings but becomes feasible in the presence of strong electron-withdrawing groups. wikipedia.orglibretexts.org The two bromine atoms, being good leaving groups, along with the electron-withdrawing ester functionality, activate the ring for attack by nucleophiles. youtube.comnih.gov
The SNAr mechanism typically proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.comnih.gov The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.orgmasterorganicchemistry.com In the 2,5-dibromobenzoate ring, the ester group at position 1 and the bromine at position 5 activate the bromine at position 2 for substitution. Similarly, the bromine at position 2 and the ester group activate the bromine at position 5. The relative rates of substitution at these two positions would depend on the specific nucleophile and reaction conditions.
Cross-Coupling Reactions Utilizing the Dibromo-Substituted Benzoate Moiety
The carbon-bromine bonds on the 2,5-dibromobenzoate portion of the molecule are valuable handles for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. nih.govyoutube.com This reaction is widely used for the synthesis of biaryls and other conjugated systems due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net The 2,5-dibromo-substituted benzoate moiety is a suitable substrate for sequential or double Suzuki-Miyaura couplings. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve selective mono- or di-arylation. nih.govuwindsor.ca Studies on similar di-brominated systems have shown that the reactivity of the two bromine atoms can be differentiated, often influenced by steric and electronic factors. researchgate.netnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | Solvent/H₂O mixture | 90 °C | nih.gov |
| Pd(OAc)₂ with phosphine (B1218219) ligand | Various inorganic bases | Biphasic (e.g., organic/aqueous) | Room temp. to reflux | youtube.com |
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com The C-Br bonds of the dibromobenzoate moiety can participate in Heck reactions, allowing for the introduction of vinyl groups. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, alkene insertion, and β-hydride elimination. wikipedia.orgorganic-chemistry.org
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction is a powerful tool for the synthesis of arylalkynes. The dibromobenzoate unit can undergo Sonogashira coupling at one or both bromine positions, providing access to mono- and di-alkynylated derivatives. The reaction conditions are generally mild, and a variety of functional groups are tolerated. wikipedia.orgresearchgate.net
Table 2: General Conditions for Heck and Sonogashira Reactions of Aryl Bromides
| Reaction | Catalyst System | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Heck | Pd(OAc)₂ with phosphine or NHC ligand | Organic or inorganic base (e.g., Et₃N, K₂CO₃) | Polar aprotic (e.g., DMF, NMP) | 80-140 °C | nih.gov |
| Sonogashira | Pd catalyst (e.g., Pd(PPh₃)₄) and Cu(I) co-catalyst (e.g., CuI) | Amine base (e.g., Et₃N, piperidine) | Amine or other organic solvent (e.g., THF, DMF) | Room temp. to moderate heat | organic-chemistry.org |
Beyond the Suzuki, Heck, and Sonogashira reactions, other transition metal-catalyzed couplings could be employed. For instance, Buchwald-Hartwig amination could be used to form C-N bonds by reacting the aryl bromide with an amine in the presence of a palladium catalyst. Stille coupling, which uses organotin reagents, is another possibility for C-C bond formation, though the toxicity of tin compounds is a drawback.
Hydrolysis and Transesterification Studies of the Ester Linkage in this compound
The ester linkage in this compound is a key reactive site for hydrolysis and transesterification reactions, leading to the cleavage of the molecule into its constituent alcohol and carboxylic acid (or a new ester).
Hydrolysis of the ester can be catalyzed by either acid or base. libretexts.orgquora.com
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of water. This process is reversible. libretexts.orgquora.com
Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the [1,1'-biphenyl]-4-oxide (phenoxide) leaving group. This reaction is essentially irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. quora.comrsc.org The rate of base-catalyzed hydrolysis is influenced by substituents on both the benzoate and the phenoxy portions of the ester. rsc.org
Transesterification is the process of converting one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. rsc.orgresearchgate.netucla.edu For this compound, reaction with a different alcohol (R'OH) would lead to the formation of a new 2,5-dibromobenzoate ester and [1,1'-biphenyl]-4-ol. The reaction is typically an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. libretexts.orgucla.edu The reactivity in transesterification is influenced by the electronic nature of the ester's acyl and alkoxy groups. rsc.org
Thermal and Photochemical Transformations of this compound
The thermal and photochemical transformations of this compound are anticipated to involve reactions characteristic of aryl esters and brominated aromatic systems. These transformations are crucial for understanding the compound's stability and potential degradation pathways under various energetic conditions.
Thermal Transformations
The thermal stability of aromatic esters is generally high, but at elevated temperatures, they can undergo decomposition. For this compound, several thermal degradation pathways can be postulated. The initial and most likely point of cleavage is the ester bond, which is generally the most thermally labile part of the molecule. nih.gov
At temperatures likely exceeding 350°C, the ester linkage may cleave via a homolytic or heterolytic mechanism. mdpi.comnih.gov Homolytic cleavage would generate a [1,1'-biphenyl]-4-oxy radical and a 2,5-dibromobenzoyl radical. These highly reactive radical intermediates can then undergo a variety of secondary reactions, including hydrogen abstraction from the solvent or other molecules, or recombination to form various products.
Another potential thermal reaction is decarboxylation, which involves the loss of carbon dioxide. researchgate.netnumberanalytics.com This process typically requires very high temperatures for aromatic esters unless facilitated by specific catalysts or structural features. researchgate.netnumberanalytics.com In the case of this compound, direct thermal decarboxylation is considered a minor pathway compared to the initial ester bond cleavage.
At even higher temperatures, cleavage of the carbon-bromine bonds can occur, leading to the formation of less brominated biphenyl derivatives and polybrominated biphenyls through radical-mediated processes.
Hypothetical Thermal Degradation Products of this compound
| Precursor | Reaction Condition | Potential Major Products | Potential Minor Products |
| This compound | High Temperature (>350°C) | [1,1'-Biphenyl]-4-ol, 2,5-Dibromobenzoic acid | 4-Bromobiphenyl, 1,3-Dibromobenzene, Biphenyl |
Photochemical Transformations
Upon exposure to ultraviolet (UV) light, this compound is expected to undergo transformations characteristic of aryl benzoates, most notably the photo-Fries rearrangement. unipv.itacs.orgwikipedia.orgslideshare.net This reaction involves the homolytic cleavage of the ester's C-O bond, forming a radical pair consisting of a [1,1'-biphenyl]-4-oxy radical and a 2,5-dibromobenzoyl radical within a solvent cage. unipv.it
These radicals can then recombine in several ways. Recombination at the ortho or para positions of the biphenyl ring, followed by tautomerization, leads to the formation of hydroxy-acylbiphenyl products. Specifically, the 2,5-dibromobenzoyl radical can migrate to the positions ortho to the hydroxyl group on the biphenyl ring. acs.org
In addition to the photo-Fries rearrangement, the radicals can escape the solvent cage and react with the solvent or abstract hydrogen atoms to form [1,1'-Biphenyl]-4-ol and 2,5-dibromobenzaldehyde, which can be further oxidized to 2,5-dibromobenzoic acid. unipv.it
Another significant photochemical process is the reductive debromination of the dibrominated ring. acs.orgacs.org The carbon-bromine bond is susceptible to photolytic cleavage, especially in the presence of a hydrogen-donating solvent. acs.org This can lead to the stepwise removal of bromine atoms, resulting in the formation of various brominated and non-brominated biphenyl benzoate derivatives. The relative ease of cleavage of the C-Br bond suggests that debromination could be a competing or subsequent reaction to the photo-Fries rearrangement.
Hypothetical Photochemical Transformation Products of this compound
| Precursor | Reaction Condition | Potential Major Products (from Photo-Fries) | Potential Side Products |
| This compound | UV Irradiation | 2'-Hydroxy-[1,1'-biphenyl]-3'-yl)(2,5-dibromophenyl)methanone, (2'-Hydroxy-[1,1'-biphenyl]-5'-yl)(2,5-dibromophenyl)methanone | [1,1'-Biphenyl]-4-ol, 2,5-Dibromobenzoic acid, [1,1'-Biphenyl]-4-yl 2-bromobenzoate, [1,1'-Biphenyl]-4-yl 5-bromobenzoate |
Advanced Structural Characterization and Solid State Studies of 1,1 Biphenyl 4 Yl 2,5 Dibromobenzoate
Single Crystal X-ray Diffraction Analysis of [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, to date, no single-crystal structure of this compound has been deposited in the Cambridge Structural Database (CSD) or reported in peer-reviewed literature. The following subsections describe the parameters that would be determined from such an analysis.
Crystallographic Parameters and Space Group Determination
A successful SC-XRD experiment would yield fundamental crystallographic parameters. These parameters define the unit cell, which is the basic repeating unit of a crystal.
Interactive Table: Hypothetical Crystallographic Parameters
Should a single crystal of this compound be analyzed, the resulting data would be presented in a table similar to the one below. The values are illustrative and not based on experimental data.
| Parameter | Description | Example Value |
| Chemical Formula | The elemental composition of the molecule. | C₁₉H₁₁Br₂O₂ |
| Formula Weight | The mass of one mole of the compound. | 471.10 g/mol |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a=10.1, b=5.6, c=15.3 |
| α, β, γ (°) | The angles between the unit cell axes. | α=90, β=95.2, γ=90 |
| Volume (ų) | The volume of the unit cell. | 862.4 |
| Z | The number of molecules in the unit cell. | 4 |
| Density (calc) | The calculated density of the crystal. | 1.815 g/cm³ |
The space group provides crucial information about the symmetry elements present in the crystal, which dictates the packing arrangement of the molecules.
Bond Lengths, Bond Angles, and Torsional Angles Analysis
Detailed analysis of the molecular geometry would provide precise measurements of bond lengths, bond angles, and torsional (dihedral) angles. This data is essential for understanding the conformation of the molecule in the solid state. For this compound, key parameters would include the C-C bond lengths within the aromatic rings, the C-Br bond lengths, the geometry of the ester linkage, and the dihedral angle between the two phenyl rings of the biphenyl (B1667301) moiety. In many biphenyl derivatives, this inter-ring dihedral angle is a critical conformational parameter. libretexts.orgutah.edu
Intermolecular Interactions and Packing Arrangements (e.g., Halogen Bonding, π-π Stacking)
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For a molecule like this compound, several types of non-covalent interactions would be anticipated:
Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms such as the oxygen of the carbonyl group on a neighboring molecule.
π-π Stacking: The aromatic rings of the biphenyl and dibromobenzoate moieties can engage in π-π stacking interactions, which are common in the crystal packing of aromatic compounds. nih.gov
C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the electron clouds of adjacent aromatic systems. nih.gov
Conformational Analysis and Rotational Barriers of the Biphenyl and Benzoate (B1203000) Moieties
The flexibility of this compound is primarily due to rotation around two key single bonds: the bond connecting the two phenyl rings of the biphenyl group and the C-O bond of the ester linkage.
The conformation of the biphenyl unit is of particular interest, as the rotational barrier around the central C-C bond is influenced by the substituents on the rings. libretexts.org In the gas phase, biphenyl itself has a twisted conformation, and this is often maintained in the solid state, though crystal packing forces can influence the exact dihedral angle. utah.edu Computational modeling is a powerful tool for investigating these conformational preferences and the energy barriers to rotation. Such studies have been performed for various biphenyl derivatives, but specific calculations for this compound are not currently published. rsc.orgic.ac.uk
Polymorphism and Crystal Engineering Approaches for this compound
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties. There are no reported studies on the polymorphism of this compound. The search for different crystalline forms would typically involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate).
Crystal engineering aims to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions. nih.gov For this compound, crystal engineering strategies could focus on exploiting the anticipated halogen bonding and π-π stacking interactions to guide the assembly of molecules into specific architectures. However, without experimental data on the primary crystal structure, any discussion of crystal engineering for this specific compound remains speculative.
Computational and Theoretical Investigations of 1,1 Biphenyl 4 Yl 2,5 Dibromobenzoate
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure of molecules. semanticscholar.org These methods provide a detailed understanding of electron distribution and energy levels, which are crucial for predicting a molecule's chemical behavior. For [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate, these calculations can be performed using various basis sets, such as 6-311G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A smaller energy gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov
For this compound, the HOMO is expected to be localized on the electron-rich biphenyl (B1667301) ring system, which acts as the primary electron donor. Conversely, the LUMO is likely centered on the electron-withdrawing 2,5-dibromobenzoate moiety, facilitated by the presence of the bromine atoms and the carbonyl group. The computed HOMO-LUMO energy gap provides an indication of the charge transfer characteristics within the molecule. nih.gov
Illustrative Data Table: Frontier Molecular Orbital Energies and Related Parameters for this compound (Calculated using DFT/B3LYP/6-311G(d,p))
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.75 |
| Global Hardness (η) | 2.55 |
| Chemical Potential (μ) | -4.30 |
| Electrophilicity Index (ω) | 3.62 |
Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values on the electron density surface. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions, conversely, denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.
For this compound, the MEP surface would likely show a negative potential (red) around the oxygen atoms of the ester group and the bromine atoms, highlighting their role as nucleophilic centers. The hydrogen atoms of the biphenyl ring would exhibit a positive potential (blue), marking them as potential sites for electrophilic interactions.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov These simulations provide a detailed view of the conformational landscape of a molecule, revealing its flexibility and the preferred spatial arrangements of its constituent parts. nih.gov For a molecule like this compound, which possesses rotational freedom around the C-C single bond of the biphenyl group and the C-O ester linkage, MD simulations are particularly insightful. researchgate.net
Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, Chemical Shifts)
Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational modes. mdpi.com Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or torsion. For this compound, characteristic vibrational frequencies would include the C=O stretching of the ester group, C-Br stretching modes, and various C-H and C-C vibrations of the aromatic rings. Comparing the calculated spectrum with an experimental one can confirm the molecule's structure and provide a detailed assignment of the observed spectral bands. mdpi.com
Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These calculations provide theoretical chemical shift values that can be correlated with experimental NMR data, aiding in the structural elucidation of the molecule.
Illustrative Data Table: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O (Ester) | Stretching | 1735 |
| C-O (Ester) | Stretching | 1270 |
| C-Br | Stretching | 650, 580 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=C (Aromatic) | Stretching | 1600-1450 |
Note: These are representative frequencies and the actual spectrum would show a more complex pattern.
Reaction Mechanism Elucidation through Computational Transition State Theory
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate. Transition state theory can then be used to calculate the activation energy and reaction rates.
For this compound, this approach could be used to study various reactions, such as its synthesis via esterification or its participation in cross-coupling reactions like the Suzuki or Heck reactions. Computational modeling can help to understand the role of catalysts, the effect of substituents on reactivity, and the stereochemical outcome of a reaction.
Advanced Spectroscopic Analysis of 1,1 Biphenyl 4 Yl 2,5 Dibromobenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate. It provides detailed information about the chemical environment of each nucleus, primarily ¹H and ¹³C.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within the molecule.
COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would reveal correlations between adjacent protons on the biphenyl (B1667301) and dibromobenzoate rings. For instance, on the 2,5-dibromobenzoate ring, the proton at position 3 would show a correlation with the proton at position 4, and the proton at position 6 would show a correlation with the proton at position 4. On the biphenyl moiety, the characteristic coupling patterns of the two phenyl rings would be evident.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This allows for the unambiguous assignment of carbon signals based on their attached protons. For this compound, each protonated aromatic carbon would exhibit a cross-peak with its corresponding proton in the HSQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is crucial for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:
Correlations from the protons on the biphenyl ring to the ester carbonyl carbon, confirming the ester linkage.
Correlations from the protons on the dibromobenzoate ring to the ester carbonyl carbon.
Correlations between the two phenyl rings of the biphenyl group, confirming their connectivity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Biphenyl H-2', H-6' | 7.40-7.50 | 127.0-129.0 |
| Biphenyl H-3', H-5' | 7.30-7.40 | 128.0-130.0 |
| Biphenyl H-4' | 7.20-7.30 | 127.0-129.0 |
| Biphenyl H-2, H-6 | 7.60-7.70 | 121.0-123.0 |
| Biphenyl H-3, H-5 | 7.10-7.20 | 128.0-130.0 |
| Dibromobenzoate H-3 | 7.80-7.90 | 133.0-135.0 |
| Dibromobenzoate H-4 | 7.40-7.50 | 131.0-133.0 |
| Dibromobenzoate H-6 | 8.10-8.20 | 135.0-137.0 |
| Ester C=O | - | 163.0-165.0 |
Note: These are predicted ranges and actual values may vary based on the solvent and other experimental conditions.
Solid-State NMR for Crystalline Structure Insights
While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) can offer valuable insights into its conformation and packing in the crystalline state. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples. For this compound, ssNMR could be used to study the torsional angles between the phenyl rings of the biphenyl moiety and between the benzoate (B1203000) and biphenyl groups, which are influenced by crystal packing forces.
Advanced Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations would be observed at lower wavenumbers, typically in the 500-700 cm⁻¹ range. ucl.ac.uk
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "breathing" modes, often give strong signals in the Raman spectrum. The C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=O Stretch (Ester) | 1720 - 1740 | IR (strong), Raman (weak) |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-O Stretch (Ester) | 1100 - 1300 | IR |
| C-Br Stretch | 500 - 700 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
The primary electronic transitions are expected to be π → π* transitions within the aromatic rings. The biphenyl unit typically exhibits a strong absorption band around 250 nm. The substitution pattern on the benzoate ring, particularly the bromine atoms, can influence the position and intensity of these absorption bands. The ester group can also have a minor effect on the electronic transitions. Solvatochromism, a shift in the absorption maximum with solvent polarity, may be observed due to changes in the ground and excited state dipole moments. researchgate.netsharif.edu
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₉H₁₂Br₂O₂), the expected monoisotopic mass would be precisely determined, confirming its molecular formula.
Electron ionization (EI) mass spectrometry would lead to the fragmentation of the molecule, providing valuable structural information. The fragmentation pattern can be predicted based on the stability of the resulting ions. Key fragmentation pathways for this compound would likely include:
Cleavage of the ester bond: This can occur in two ways:
Formation of the [1,1'-biphenyl]-4-yl-oxy radical and the 2,5-dibromobenzoyl cation.
Formation of the [1,1'-biphenyl]-4-yl cation and the 2,5-dibromobenzoate radical.
Loss of bromine atoms: Sequential loss of bromine atoms from the dibromobenzoate fragment.
Fragmentation of the biphenyl moiety: This can lead to the formation of smaller aromatic cations.
The relative abundances of the fragment ions in the mass spectrum provide a fingerprint that can be used for identification and structural confirmation. nih.govnist.govchemicalbook.com
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Structure | m/z (most abundant isotopes) |
| Molecular Ion | [C₁₉H₁₂Br₂O₂]⁺ | 446 |
| [1,1'-Biphenyl]-4-yl cation | [C₁₂H₉]⁺ | 153 |
| 2,5-Dibromobenzoyl cation | [C₇H₃Br₂O]⁺ | 291 |
| Loss of one Br atom | [C₁₉H₁₂BrO₂]⁺ | 367 |
| Biphenyl radical cation | [C₁₂H₁₀]⁺ | 154 |
Applications and Advanced Materials Research Involving 1,1 Biphenyl 4 Yl 2,5 Dibromobenzoate
Precursor in Polymer Synthesis and Polymerization Studies
The presence of two bromine atoms and an ester group on the [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate molecule provides multiple avenues for its use as a monomer in polymer synthesis. Both condensation polymerization and polymerization involving the bromine substituents are theoretically viable routes to novel polymeric materials.
Condensation polymerization is a form of step-growth polymerization where monomers combine with the loss of a small molecule, such as water. libretexts.org Polyesters, a significant class of condensation polymers, are typically formed from the reaction of a dicarboxylic acid (or its derivative) with a diol. libretexts.org While this compound itself is not a traditional monomer for direct polyesterification, it can be chemically modified to participate in such reactions. For instance, hydrolysis of the ester bond would yield 2,5-dibromobenzoic acid and [1,1'-biphenyl]-4-ol. The resulting 2,5-dibromobenzoic acid could then be used as a monomer in condensation polymerization with a diol to form a polyester. This approach allows for the incorporation of the dibrominated phenyl ring into the polymer backbone, which can impart specific properties such as flame retardancy and high refractive index.
The two bromine atoms on the benzoate (B1203000) ring of this compound are key functional groups for a variety of cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of functional polymers.
Suzuki-Miyaura Coupling Polymerization: The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govresearchgate.net Dibromoarenes, such as the 2,5-dibromobenzoate moiety, are common monomers in Suzuki-Miyaura coupling polymerization. nih.govresearchgate.net By reacting this compound with a diboronic acid or diboronic ester, a variety of conjugated polymers can be synthesized. nih.govresearchgate.netdntb.gov.ua The properties of the resulting polymer can be tuned by the choice of the comonomer. This type of polymerization can lead to the formation of high-molecular-weight polymers, and under certain conditions, can even proceed in an unstoichiometric manner to yield polymers with specific end-group functionalities. nih.govresearchgate.net
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.org This reaction could potentially be used to polymerize this compound with a bisphenol or a dithiol to create poly(arylene ether)s or poly(arylene thioether)s, respectively. Traditional Ullmann reactions often require harsh conditions, but modern catalysts have enabled these reactions to proceed at lower temperatures. organic-chemistry.org
The following table summarizes potential polymerization reactions involving this compound:
| Polymerization Method | Reactive Site on Monomer | Potential Comonomer | Resulting Polymer Type |
| Condensation Polymerization | Carboxylic acid (after hydrolysis) | Diol | Polyester |
| Suzuki-Miyaura Coupling | Bromine atoms | Diboronic acid/ester | Conjugated Polymer |
| Ullmann Condensation | Bromine atoms | Bisphenol or Dithiol | Poly(arylene ether) or Poly(arylene thioether) |
Investigation as a Component in Liquid Crystalline Materials
Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. highland.cc.il.us Molecules that form liquid crystalline phases, known as mesogens, are typically anisotropic in shape, often being elongated and rigid. The structure of this compound, with its rigid biphenyl (B1667301) core and ester linkage, is characteristic of many calamitic (rod-shaped) liquid crystals. nih.govacademie-sciences.fr
The mesophase behavior of a liquid crystal is highly dependent on its molecular structure. For biphenyl benzoate derivatives, the presence of the rigid core and the polar ester group often leads to the formation of nematic and/or smectic phases. nih.govnih.gov The introduction of lateral substituents, such as the bromine atoms in this compound, can significantly influence the mesomorphic properties.
Lateral substituents can affect the melting point and the stability of the mesophase by altering the molecular shape, polarity, and intermolecular interactions. In some cases, lateral groups can disrupt the molecular packing and lower the clearing point (the temperature at which the liquid crystalline phase transitions to an isotropic liquid). However, the high polarizability of bromine atoms can also enhance intermolecular attractions, potentially stabilizing certain mesophases. The mesomorphic behavior of a new series of liquid crystals with a laterally substituted bromo group has been shown to exhibit both smectic and nematic phases. worldscientificnews.com
The thermal transitions of a potential liquid crystal are typically studied using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). DSC can identify the temperatures of phase transitions, while POM allows for the visual identification of the different liquid crystalline textures. For analogous biphenyl ester liquid crystals, a range of transition temperatures have been observed, as illustrated in the table below.
| Compound Type | Transition | Temperature (°C) | Reference |
| Cholesteryl Benzoate | Crystal to Liquid Crystal | 145 | highland.cc.il.us |
| Cholesteryl Benzoate | Liquid Crystal to Isotropic Liquid | 179 | highland.cc.il.us |
| Biphenyl Azomethine/Ester Homologues | Nematic to Isotropic (Varies with chain length) | Broad Range | nih.gov |
| Naphthyl Benzoate Ester Derivatives | Nematic to Isotropic (Varies with substituents) | Broad Range | semanticscholar.orgresearchgate.net |
Role in Supramolecular Assembly and Self-Assembled Systems
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The specific shape and electronic properties of this compound make it an interesting building block for the construction of well-defined supramolecular architectures.
The bromine atoms on the benzoate ring can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. Halogen bonding has emerged as a powerful tool for directing the self-assembly of molecules in the solid state and in solution. Furthermore, the aromatic rings of the biphenyl unit can engage in π-π stacking interactions, which are crucial for the formation of ordered structures in many organic materials. Research on halogenated derivatives has shown that intermolecular interactions, such as Br⋯S interactions, can facilitate the formation of highly ordered self-assembled structures. rsc.org
The combination of halogen bonding, π-π stacking, and dipole-dipole interactions arising from the ester group could lead to the formation of a variety of self-assembled systems, such as one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional networks. These ordered assemblies could find applications in areas such as organic electronics, sensing, and nanotechnology. The study of the self-assembly of such molecules often involves techniques like scanning tunneling microscopy (STM) to visualize the molecular arrangement on surfaces.
Utilization in Organic Electronics and Optoelectronic Materials (e.g., as a building block for charge transport materials, light-emitting materials)
No research findings were identified that describe the use of this compound in organic electronics or optoelectronic materials. There are no available studies on its potential as a charge transport material or a light-emitting component in devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Application in Heterogeneous or Homogeneous Catalysis (e.g., as a ligand component, or precursor to a catalytic species)
There is no available literature to suggest that this compound has been investigated or utilized in either heterogeneous or homogeneous catalysis. No studies have reported its use as a ligand for metal catalysts or as a precursor to a catalytically active species.
Emerging Research Directions and Future Outlook for 1,1 Biphenyl 4 Yl 2,5 Dibromobenzoate
Exploration of [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate in Advanced Nanomaterials
The unique combination of a rigid biphenyl (B1667301) core and reactive bromine atoms in this compound makes it a candidate for the development of advanced nanomaterials. The biphenyl unit is a well-known component in liquid crystals and organic light-emitting diodes (OLEDs) due to its aromaticity and ability to facilitate π-π stacking interactions, which are crucial for charge transport and photophysical properties. nih.govajgreenchem.com The presence of two bromine atoms offers sites for further chemical modification, such as cross-coupling reactions, which could be used to assemble more complex nanostructures. orgsyn.org
Researchers are exploring how biphenyl-based molecules can be integrated into nanomaterials. For instance, the general class of biphenyl derivatives is being investigated for creating fluorescent layers in OLEDs. ajgreenchem.com While direct research on this compound in this area is not yet published, the foundational chemistry of its constituent parts suggests potential.
Table 1: Potential Research Areas for this compound in Nanomaterials
| Research Area | Potential Role of the Compound | Key Structural Features |
|---|---|---|
| Organic Electronics | Precursor for conductive polymers or molecular wires | Biphenyl core for charge transport, bromine for polymerization |
| Nanoporous Materials | Building block for metal-organic frameworks (MOFs) | Rigid structure, potential for ligand functionalization |
Integration into Smart Materials and Responsive Systems
"Smart materials" are designed to respond to external stimuli such as light, temperature, or an electric field. nih.gov Biphenyl benzoate (B1203000) derivatives are known to exhibit liquid crystalline properties, which are fundamental to many smart material applications, including displays and sensors. tandfonline.comresearchgate.net The this compound structure, with its elongated and rigid shape, is conducive to forming liquid crystal phases.
The bromine substituents could also play a role in creating responsive materials. For example, the carbon-bromine bond can be sensitive to light or chemical reagents, potentially allowing for the creation of materials that change their properties upon exposure to specific triggers. Research on azobenzene-containing polymers, which are a type of light-responsive smart material, highlights the potential for molecules with specific functional groups to induce macroscopic changes. nih.gov
Development of Sustainable Synthetic Routes and Applications
The development of green and sustainable methods for synthesizing chemical compounds is a growing area of focus in chemistry. google.com Traditional synthesis of biphenyl derivatives and their precursors can involve multi-step processes and the use of hazardous reagents. google.com Future research on this compound will likely prioritize the development of more environmentally friendly synthetic pathways.
One established method for creating biphenyl structures is the Suzuki cross-coupling reaction, which is known for its efficiency and tolerance of a wide range of functional groups. orgsyn.org A potential sustainable route for synthesizing this compound could involve a Suzuki coupling between a boronic acid derivative of biphenyl and a brominated benzoic acid.
Furthermore, the applications of this compound could align with sustainability goals. For instance, its use in more efficient OLEDs could contribute to energy savings.
Interdisciplinary Research Perspectives on this compound
The future of this compound research is inherently interdisciplinary. Its potential applications span materials science, physics, and engineering, while its synthesis and characterization fall within the realm of organic chemistry.
For example, the study of its liquid crystalline properties would require collaboration between chemists to synthesize the material and physicists to characterize its phase behavior and electro-optical properties. tandfonline.comnih.gov Similarly, its integration into electronic devices would necessitate partnerships with materials engineers.
Recent studies on other complex biphenyl derivatives, such as those investigated as inhibitors for bacterial enzymes or carbonic anhydrase, underscore the potential for this class of compounds in medicinal chemistry and biochemistry. nih.govorgsyn.orgresearchgate.net While there is no current research linking this compound to biological applications, the broader field of biphenyl research suggests that such interdisciplinary explorations could be a future direction.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Azobenzene |
| 4'-substituted-4-cyanobiphenyl |
| 4,4'-disubstituted phenyl benzoate |
| (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate |
| 4-Biphenylcarboxaldehyde |
| 4-Bromobenzaldehyde |
| Benzeneboronic acid |
| 4,4'-Dibromobiphenyl |
| Biphenyl |
| (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
